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Compound of Interest

Compound Name: MC4171

Cat. No.: B15583281 Get Quote

For researchers, scientists, and drug development professionals, establishing the precise

selectivity of a chemical probe is paramount. This guide provides an objective comparison of

MC4171, a novel inhibitor of lysine acetyltransferase 8 (KAT8), with other known inhibitors. The

following data and experimental protocols are presented to validate the selectivity of MC4171
for KAT8.

Comparative Inhibitory Activity
MC4171 (also referred to as compound 34) has emerged as a potent and selective inhibitor of

KAT8.[1][2][3][4][5] Unlike previously identified KAT8 inhibitors, which often exhibit cross-

reactivity with other lysine acetyltransferases (KATs), MC4171 demonstrates a significant

preference for KAT8.[1][5] The table below summarizes the inhibitory concentrations (IC50) of

MC4171 and other compounds against a panel of KATs, highlighting the superior selectivity of

MC4171.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15583281?utm_src=pdf-interest
https://www.benchchem.com/product/b15583281?utm_src=pdf-body
https://www.benchchem.com/product/b15583281?utm_src=pdf-body
https://www.benchchem.com/product/b15583281?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://www.researchgate.net/publication/370606934_First-in-Class_Selective_Inhibitors_of_the_Lysine_Acetyltransferase_KAT8
https://pubmed.ncbi.nlm.nih.gov/37155735/
https://iris.cnr.it/handle/20.500.14243/463575
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://www.benchchem.com/product/b15583281?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://www.benchchem.com/product/b15583281?utm_src=pdf-body
https://www.benchchem.com/product/b15583281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
KAT8 IC50
(µM)

KAT2B IC50
(µM)

KAT3B IC50
(µM)

Other KATs

MC4171

(Compound 34)
8.2 >200 >200

Selective over a

panel of KATs

and KDACs

Compound 19 12.1 >200 >200

Selective over

KAT3B and

KAT2B

Anacardic Acid

(AA)
43 Inhibits Inhibits

Also inhibits

KAT5 (Tip60)

MG149 15-47 - -
Also a KAT5

inhibitor

4-amino-1-

naphtol
9.7

More efficient

inhibitor

More efficient

inhibitor
-

DC_M01_6 7.7 Not evaluated Not evaluated
Selectivity not

evaluated

DC_M01_7 6 Not evaluated Not evaluated
Selectivity not

evaluated

KAT8-IN-1 141 221 106 -

Experimental Protocols for Validating Selectivity
The selectivity of MC4171 for KAT8 has been rigorously validated through a series of in vitro

and in-cell assays.[1][2][3][4][5] These experiments are crucial for confirming that the inhibitor's

effects are due to the specific targeting of KAT8 and not off-target interactions.

In Vitro KAT Activity Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified

KATs.

Methodology:
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Enzyme and Substrate Preparation: Recombinant human KAT8, KAT2B, and KAT3B

enzymes are purified. A histone H4 peptide is used as the substrate.

Reaction Mixture: The inhibitor (e.g., MC4171) at various concentrations is pre-incubated

with the KAT enzyme.

Initiation of Reaction: The reaction is initiated by adding the histone H4 peptide and Acetyl-

CoA.

Detection: The level of histone acetylation is quantified, typically using a fluorescence-based

method.

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the

enzyme's activity (IC50) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on

the principle that a ligand binding to its target protein stabilizes the protein against thermal

denaturation.

Methodology:

Cell Treatment: Cancer cell lines (e.g., NSCLC or AML) are treated with the inhibitor

(MC4171) or a vehicle control (DMSO).

Heating: The cells are heated at various temperatures to induce protein denaturation.

Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is

separated from the aggregated, denatured proteins by centrifugation.

Western Blot Analysis: The amount of soluble KAT8 in the supernatant is detected by

Western blotting using a specific antibody.

Analysis: A shift in the melting curve of KAT8 in the presence of the inhibitor compared to the

control indicates direct binding of the inhibitor to KAT8 in the cells.
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Western Blotting and Immunofluorescence for In-Cell
Selectivity
These techniques are used to assess the effect of the inhibitor on the acetylation of specific

histone marks in cells, providing evidence of target engagement and selectivity.

Methodology:

Cell Treatment: Cells are treated with the inhibitor at various concentrations.

Histone Extraction: Histones are extracted from the cell nuclei.

Western Blotting: The levels of specific acetylated histones (e.g., H4K16ac for KAT8 activity,

H3K27ac for KAT3B activity) are analyzed by Western blotting using specific antibodies. A

selective KAT8 inhibitor should decrease H4K16ac levels without affecting other histone

acetylation marks.

Immunofluorescence: Cells are fixed and stained with antibodies against specific acetylated

histones. Fluorescence microscopy is used to visualize the changes in histone acetylation

within the cells.

The following diagram illustrates the general workflow for assessing inhibitor selectivity.
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Workflow for Validating KAT8 Inhibitor Selectivity

In Vitro Assays In-Cell Assays

Data Analysis & Conclusion

Purified KAT Enzymes
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Determine IC50 Values

Compare IC50 Values Across KATs

Cell Culture
(e.g., Cancer Cell Lines)

Inhibitor Treatment

Cellular Thermal Shift Assay (CETSA) Western Blot / IF for Histone Acetylation
(H4K16ac vs. other marks)

Western Blot for Target Engagement

Analyze CETSA & Western Blot Data

Confirm Selectivity of Inhibitor for KAT8

Click to download full resolution via product page

Caption: Workflow for validating the selectivity of a KAT8 inhibitor.

The Significance of KAT8 Selectivity
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KAT8 is a lysine acetyltransferase that primarily acetylates histone H4 at lysine 16 (H4K16ac).

[1][2][3] Dysregulation of KAT8 has been implicated in the development and progression of

various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia

(AML).[1][2][3] Therefore, the development of potent and selective KAT8 inhibitors is a

promising therapeutic strategy.

Prior to the development of MC4171, the available KAT8 inhibitors lacked selectivity, making it

difficult to attribute their biological effects solely to the inhibition of KAT8.[1][5] The high

selectivity of MC4171 makes it a valuable chemical probe to further investigate the biological

functions of KAT8 in both normal physiology and disease states, and it represents a promising

lead compound for the development of novel anti-cancer therapies.[1][2][3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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